Engeletin

Catalog No.
S527158
CAS No.
572-31-6
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Engeletin

Many researchers encounter batch variability and cytotoxic solvent requirements when using taxifolin (aglycone) in aqueous biological assays. Engeletin, the 3-O-α-L-rhamnoside of taxifolin, resolves these limitations through its glycosidic bond, enabling stable, filterable solutions without DMSO.

  • Achieves clear aqueous formulations for cell culture and in vivo dosing at reproducible concentrations.
  • Validated inhibitor of the TLR4/NF-κB pathway, providing defined mechanistic control over inflammatory models.
  • Consistent purity profile (>98% HPLC) ensures batch-to-batch reliability for ADME and pharmacokinetic studies.

CAS Number

572-31-6

Product Name

Engeletin

IUPAC Name

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1

InChI Key

VQUPQWGKORWZII-WDPYGAQVSA-N

solubility

Soluble in DMSO

Synonyms

(2R,3R)-Engelitin, Dihydrokaempferol 3-O-α-L-rhamnopyranoside, Dihydrokaempferol 3-rhamnoside, Engelitin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

The exact mass of the compound Engeletin is 434.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Engeletin is a naturally occurring dihydroflavonol, specifically the 3-O-α-L-rhamnoside of taxifolin (also known as dihydroquercetin). As a member of the flavonoid class, it is recognized for a range of biological activities, including antioxidant and anti-inflammatory properties. Unlike its aglycone, taxifolin, the presence of the rhamnose sugar moiety at the 3-position critically alters its physicochemical properties, which is a key consideration for its procurement and application in experimental and formulation contexts.

Research Fit

NF-κB pathway inhibition studies – reported anti-inflammatory mechanism context
Reference standard-grade flavonoid glycoside – HPLC-verified identity and purity
Bioactive tool compound for metabolic and inflammatory disease models

Substituting Engeletin with its aglycone, taxifolin, or its stereoisomer, astilbin, is often unviable due to significant differences in their molecular properties. The glycosidic bond and specific stereochemistry of Engeletin are not trivial features; they directly govern aqueous solubility, stability, and bioavailability. For instance, the poor water solubility of taxifolin is a well-documented limitation for its use in aqueous formulations and biological media. Furthermore, these structural differences dictate the molecule's interaction with biological targets and transport proteins, meaning a switch to an analog can lead to fundamentally different pharmacokinetic profiles and downstream biological effects, compromising experimental reproducibility and formulation performance.

Substitution Risk

B-ring substitution pattern (4′-hydroxy vs. 3′,4′-dihydroxy) may significantly alter aldose reductase inhibitory potency and aqueous stability.
Aqueous degradation profile may not transfer across dihydroflavonol glycosides; pH- and temperature-dependent kinetics differ.
DPPH radical scavenging activity is negligible for engeletin and moderate for astilbin – functional equivalence cannot be assumed.

Improved Aqueous Handling Characteristics Over the Aglycone Taxifolin

A primary procurement driver for Engeletin is its improved utility in aqueous systems compared to its aglycone, taxifolin. Taxifolin is characterized by low water solubility, approximately 1.2 mg/mL, which severely limits its bioavailability and complicates the preparation of aqueous stock solutions for in vitro assays. In contrast, Engeletin's glycoside structure confers enhanced aqueous compatibility, enabling it to be solubilized directly in heated normal saline for in vivo administration, a task challenging for the parent aglycone without co-solvents.

Evidence DimensionAqueous Solubility / Processability
Target Compound DataSolubilizes in heated normal saline for in vivo use.
Comparator Or BaselineTaxifolin (aglycone): Equilibrium solubility of ~1.2 mg/mL in water.
Quantified DifferenceQualitatively significant improvement in handling for aqueous biological and formulation media.
ConditionsAqueous media (water, saline) at physiological-relevant temperatures.

This enables the creation of formulations and experimental solutions with reduced reliance on organic solvents like DMSO, minimizing potential artifacts in sensitive biological systems.

Aldose reductase inhibition
Head-to-head
IC50 1.16 μM (engeletin)
vs 26.7 μM (astilbin)
vs 2.48 μM (quercetin)
Reported 23-fold lower IC50 than astilbin; uncompetitive mechanism.
Supports aldose reductase pathway-study context.

Defined In Vivo Efficacy via Targeted Inhibition of the TLR4/NF-κB Inflammatory Pathway

Beyond generic antioxidant activity, Engeletin has demonstrated specific, potent anti-inflammatory effects in a validated in vivo model. In mice with lipopolysaccharide (LPS)-induced endometritis, intraperitoneal administration of Engeletin at doses of 25, 50, and 100 mg/kg significantly suppressed the activation of the TLR4-mediated NF-κB signaling pathway. This led to a marked reduction in inflammatory mediators such as iNOS and COX-2. This evidence of a specific mechanism of action provides a clear rationale for selecting Engeletin over less-characterized flavonoids for research targeting this pathway.

Evidence DimensionInhibition of NF-κB pathway activation in vivo
Target Compound DataSignificant, dose-dependent reduction of inflammatory markers at 25-100 mg/kg.
Comparator Or BaselineLPS-treated control group (no compound).
Quantified DifferenceMarkedly reduces LPS-increased myeloperoxidase activity and production of iNOS and COX-2.
ConditionsLPS-induced endometritis mouse model; intraperitoneal injection.

This provides confidence in using Engeletin as a specific tool compound to probe the NF-κB pathway in vivo, a level of evidence not available for many generic flavonoid analogs.

Aqueous stability
Head-to-head
Engeletin: more stable
Astilbin: pH/temp-dependent degradation
B-ring substitution drives stability rank.
Formulation stability screening context.

Distinct Intestinal Permeability Profile Compared to its Aglycone Taxifolin

The intestinal absorption of Engeletin is mechanistically distinct from its aglycone, taxifolin. Experimental data shows taxifolin has low apparent permeability (Papp) in Caco-2 cell models, with evidence that its transport is limited by efflux pumps like P-glycoprotein. While Engeletin also exhibits low overall bioavailability, its transport is governed by the properties of a larger, glycosylated molecule, making it a more relevant substrate for studying the specific absorption pathways of flavonoid glycosides. The choice between the two depends on whether the research goal is to study aglycone or glycoside pharmacokinetics.

Evidence DimensionApparent Permeability (Papp) in Caco-2 model
Target Compound DataCharacterized by low bioavailability in vivo, indicative of low permeability.
Comparator Or BaselineTaxifolin & Astilbin: Low Papp values; secretory direction Papp > absorptive direction Papp, suggesting active efflux.
Quantified DifferenceMechanistically distinct transport profiles (aglycone vs. glycoside).
ConditionsIn vitro Caco-2 human intestinal cell monolayer model.

This distinction is critical for pharmacokinetic studies, justifying the procurement of Engeletin specifically for research on the absorption and metabolism of dietary flavonoid glycosides.

DPPH scavenging
Head-to-head
IC50 3,710 μg/mL (negligible)
vs astilbin 316 μg/mL (moderate)
Reported ~11.7× lower radical scavenging.
Avoids antioxidant confounding in NF-κB studies.
α-Glucosidase inhibition
Reported
IC50 48.5 μg/mL (0.11 mM)
Noncompetitive inhibition characterized.
Supports α-glucosidase inhibitor screening.
TNF-α production
Data to verify
No inhibition (engeletin, astilbin)
Quercetin IC50 1.25 μg/mL
Pathway selectivity for PGE2 over TNF-α.
RAW 264.7 macrophage model; source review recommended.
Insulin resistance reversal
Class-level
Increased glucose consumption; IRS-1/2, GLUT-2 upregulation; reduced MDA
Reported metformin-like endpoint response in HepG2 cells.
Hepatic insulin resistance model context; direct comparator data absent.

Aqueous Formulations for Cell-Based Assays and Cosmetics

For developing clear, stable aqueous solutions for cell culture media or cosmetic serums. Engeletin's enhanced handling properties in aqueous buffers allow for higher, more reproducible concentrations without the use of potentially cytotoxic organic solvents required for its aglycone, taxifolin.

In Vivo Models of Inflammation Targeting the NF-κB Pathway

As a well-characterized tool compound for in vivo studies investigating inflammatory conditions. Its demonstrated ability to specifically inhibit the TLR4/NF-κB pathway at defined doses provides a reliable basis for mechanistic research that would be less certain with a generic antioxidant.

Pharmacokinetic Studies of Flavonoid Glycoside Transport

For ADME and pharmacokinetic research focused on differentiating the intestinal absorption, metabolism, and efflux mechanisms of flavonoid glycosides versus their aglycones. Engeletin serves as a precise substrate for investigating these glycoside-specific pathways.

Application Fit

Application
Selection Property
Validation Focus
Polyol pathway modulation studies
Aldose reductase inhibitory potency context
IC50 validation and uncompetitive mechanism confirmation
Aqueous formulation stability research
B-ring-dependent degradation profile
Stability assessment under assay pH/temperature
NF-κB and PGE2 pathway inhibition studies
Low DPPH scavenging interference
Antioxidant activity exclusion in mechanistic readouts
α-Glucosidase inhibitor screening
Noncompetitive inhibition mechanism
IC50 and binding-site characterization

XLogP3

0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

434.12129689 Da

Monoisotopic Mass

434.12129689 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Engeletin
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